molecular formula C21H31N5O4 B583702 6,10-Dihydroxy Buspirone CAS No. 658701-59-8

6,10-Dihydroxy Buspirone

Cat. No. B583702
M. Wt: 417.51
InChI Key: GZDZGTXOYYJHTI-UHFFFAOYSA-N
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Description

6,10-Dihydroxy Buspirone is an impurity formed during the preparation of Buspirone metabolites . It is also known by other names such as 6,10-Dihydroxy-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione . The molecular weight is 417.50 and the molecular formula is C21H31N5O4 .


Molecular Structure Analysis

The molecular structure of 6,10-Dihydroxy Buspirone is represented by the formula C21H31N5O4 . It belongs to the azaspirodecanedione drug class .


Chemical Reactions Analysis

Specific chemical reactions involving 6,10-Dihydroxy Buspirone are not detailed in the search results. It is known to be an impurity formed during the preparation of Buspirone metabolites .

Scientific Research Applications

  • Dopamine Receptor Antagonism by Buspirone : Buspirone, an anxiolytic drug, exhibits clinical potency similar to diazepam but lacks affinity for diazepam or y-aminobutyric acid (GABA) binding sites. It interacts with dopamine receptors, enhances dopamine neuronal activity, and shows minimal effects on postsynaptic dopamine receptors (McMillen et al., 1983).

  • Metabolism in Rats : Research on rat metabolism of buspirone reveals multiple major and minor metabolites, indicating complex biotransformation processes (Jajoo et al., 1989).

  • Effects on Posthypoxic Ventilatory Behavior : Buspirone, a partial agonist of the serotonergic 5-HT1A receptor, is shown to influence ventilatory behavior and improve posthypoxic ventilatory irregularities in mice (Yamauchi et al., 2008).

  • Intracerebral Administration in Forced Swimming Test : Intracerebral administration of buspirone reduces immobility in rats, indicating potential antidepressant properties. Its effects may be influenced by its metabolite 1-PP through alpha-2 adrenergic blocking activity (Cervo et al., 1988).

  • Treatment of Aggression and Anxiety in Mentally Retarded Patients : Buspirone effectively reduces aggression and anxiety in mentally retarded adults without causing cognitive side effects (Ratey et al., 1991).

  • Lack of Deleterious Effects on Cognition : In healthy male volunteers, buspirone shows no significant deleterious effects on various cognitive functions, contrasting with the cognitive impacts of other anxiolytics like benzodiazepines (Chamberlain et al., 2006).

  • Abuse Liability Assessment : Buspirone, at high doses, shows decreased physical and mental dysphoria and lower abuse liability scores compared to other sedatives, suggesting a lower potential for abuse (Cole et al., 1982).

  • Equine Metabolism Study : Buspirone's metabolism in horses revealed monohydroxy, dihydroxy, and dihydroxymethoxy products, indicating its wide metabolic pathway in different species (Stanley, 2000).

  • Active Metabolite Pharmacokinetics : A study on the pharmacokinetics of buspirone's active metabolite, 6‐hydroxybuspirone, revealed rapid formation and dose-proportional exposure, warranting further research on its safety and efficacy (Dockens et al., 2006).

  • Clinical Pharmacokinetics and Pharmacodynamics : Buspirone's pharmacokinetics involve rapid absorption, extensive metabolism, and interactions with various neurotransmitter systems. It has a unique mechanism of action distinguishing it from benzodiazepines (Mahmood and Sahajwalla, 1999).

Future Directions

While specific future directions for 6,10-Dihydroxy Buspirone are not mentioned in the search results, research suggests future directions for the use of Buspirone . This includes its potential use in combination with melatonin in depression and cognitive impairment via promoting neurogenesis .

properties

IUPAC Name

6,10-dihydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O4/c27-16-18(29)26(19(30)17(28)21(16)6-1-2-7-21)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,16-17,27-28H,1-4,6-7,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDZGTXOYYJHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747667
Record name 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,10-Dihydroxy Buspirone

CAS RN

658701-59-8
Record name 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
D Hebrault, T Redman - 2013 - books.google.com
In today’s world, the pharmaceutical and chemical industries face major challenges, including globalization, environmental regulation, and shrinking product life cycles. Meeting these …
Number of citations: 2 books.google.com

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